molecular formula C17H34O2 B15167654 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL CAS No. 597552-29-9

1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL

Cat. No.: B15167654
CAS No.: 597552-29-9
M. Wt: 270.5 g/mol
InChI Key: MVMXXNAAIGNUSY-UHFFFAOYSA-N
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Description

1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

597552-29-9

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

1-(3-methylbut-3-enoxy)dodecan-2-ol

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-17(18)15-19-14-13-16(2)3/h17-18H,2,4-15H2,1,3H3

InChI Key

MVMXXNAAIGNUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCCC(=C)C)O

Origin of Product

United States

1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Ol + Nah → Sodium 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Oxide2. Sodium 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Oxide + R X → 1 3 Methylbut 3 En 1 Yl Oxy 2 R Oxy Dodecane + Nax

Reactivity Profile of the Ether Linkage

Ether Cleavage Reactions

Ethers are generally quite stable and unreactive towards many reagents. openstax.org However, the ether linkage in 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction proceeds via nucleophilic substitution. wikipedia.org

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com The halide ion then acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol. The mechanism of this nucleophilic attack can be either S(_N)1 or S(_N)2, depending on the structure of the ether. libretexts.org For ethers with primary and secondary alkyl groups, the reaction typically proceeds through an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.org

1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol + HBr → 1-Bromo-3-methylbut-3-ene + Dodecane-1,2-diol or 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol + HBr → 3-Methylbut-3-en-1-ol + 1-Bromododecan-2-ol

The regioselectivity of the cleavage will depend on the relative steric hindrance of the two carbon atoms attached to the ether oxygen.

ReagentSolventTemperature (°C)
Concentrated HBrAcetic AcidReflux
Concentrated HI-Reflux
Boron Tribromide (BBr₃)Dichloromethane-78 to Room Temperature

The reaction conditions provided are general for the cleavage of alkyl ethers and are not based on specific experimental results for 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol.

Stability Under Various Chemical Conditions

The ether linkage in 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol is stable under a wide range of chemical conditions, which makes it a useful functional group in more complex syntheses. Ethers are generally resistant to bases, nucleophiles, and mild acids. openstax.org They are also stable to many oxidizing and reducing agents that would react with the alcohol or alkene functionalities in the molecule.

The stability of the ether linkage can be summarized as follows:

Basic Conditions: Ethers are generally stable in the presence of strong bases such as hydroxides and alkoxides, as there is no acidic proton to be removed and the C-O bond is not susceptible to nucleophilic attack by these reagents.

Mild Acidic Conditions: While strong acids can cleave ethers, they are typically stable to weaker acids and buffered acidic conditions.

Oxidizing Conditions: The ether linkage is inert to many common oxidizing agents used for the transformation of other functional groups, such as the oxidation of the secondary alcohol to a ketone.

Reducing Conditions: Ethers are also stable to most common reducing agents, such as sodium borohydride (B1222165) and lithium aluminum hydride.

The presence of the double bond in the 3-methylbut-3-enyl group does not significantly alter the inherent stability of the ether linkage itself, although reactions targeting the alkene could potentially affect the ether under certain harsh conditions.

Synthesis of Structurally Related Analogs and Complex Derivatives

The synthesis of analogs and complex derivatives of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL can be achieved by modifying its core components: the dodecyloxy side chain, the propan-2-ol backbone, or the 3-methylbut-3-en-1-yl group. A common synthetic route to this class of compounds involves the reaction of an alcohol with a glycidyl (B131873) ether. scribd.comd-nb.info

For instance, the core structure can be synthesized by the reaction of dodecanol (B89629) with 3-methylbut-3-en-1-yl glycidyl ether or, alternatively, by reacting 3-methylbut-3-en-1-ol with dodecyl glycidyl ether. d-nb.info This modularity allows for the straightforward synthesis of analogs by substituting the starting alcohol or glycidyl ether.

Synthesis of Differentiated Diol Derivatives:

The 1,2-diol moiety is a key functional group that can be used to build more complex structures. Synthetic methods that allow for the preparation of optically active and differentiated trans-1,2-diol derivatives provide a powerful tool for creating complex polyol targets. nih.govharvard.edu One such sequence involves the asymmetric epoxidation of a silyl (B83357) enol ether, followed by the regio- and stereospecific addition of a nucleophile (like a hydride or alkylide) to open the epoxide. nih.govharvard.edu

Table 1: Potential Strategies for Analog Synthesis

Modification Target Synthetic Strategy Precursors Resulting Analog Class
Dodecyl Chain Length Williamson ether synthesis Long-chain alcohols (e.g., tetradecanol, hexadecanol), epichlorohydrin Homologous 1-alkoxy-dodecan-2-ols
Propan-2-ol Backbone Reductive coupling of dienol ethers and aldehydes Aldehydes, Silyloxydienes, Nickel catalyst Monoprotected vicinal diols with varied substitution nih.gov
3-Methylbutenyl Group Reaction with alternative glycidyl ethers Dodecan-1,2-diol, various substituted glycidyl ethers Analogs with modified unsaturated tails
Stereochemistry Asymmetric epoxidation followed by ring-opening Ketones, Silylating agents, Chiral catalysts Enantiomerically enriched diol derivatives nih.govharvard.edu

By systematically varying the precursors, a diverse library of structurally related analogs can be generated. For example, using different long-chain alcohols in the initial synthesis would produce a homologous series with varying alkyl chain lengths. scribd.com Similarly, replacing the 3-methylbut-3-en-1-ol with other unsaturated or functionalized alcohols would yield analogs with different properties conferred by the modified tail group. This synthetic flexibility is crucial for exploring structure-activity relationships in various applications. nih.gov

Advanced Synthetic Methodologies for 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Ol

Retrosynthetic Disconnections and Strategic Planning for Ether and Alcohol Synthesis

Retrosynthetic analysis is the process of conceptually deconstructing a target molecule into simpler, commercially available starting materials. For 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, the most logical disconnection is at the ether C-O bond, as this is the central linkage connecting the two main fragments of the molecule. This disconnection leads to two primary synthetic strategies, largely revolving around the principles of the Williamson ether synthesis.

Disconnection A: This route involves breaking the bond between the oxygen atom and the dodecan-2-ol backbone. The resulting synthons are a dodecan-2-ol cation (or an equivalent electrophile) and a 3-methylbut-3-en-1-olate anion (nucleophile). The practical chemical equivalents would be an activated dodecane derivative, such as 1-bromo-dodecan-2-ol or dodecane-1,2-epoxide, and 3-methylbut-3-en-1-ol.

Disconnection B: This alternative approach severs the bond between the oxygen atom and the 3-methylbut-3-enyl group. This generates a 3-methylbut-3-enyl cation synthon and a dodecan-2-olate anion. The corresponding reagents would be an activated prenyl derivative, like 3-methylbut-3-en-1-yl bromide (prenyl bromide), and dodecan-2-ol.

Strategic Planning: Both strategies are viable, but Strategy B is often preferred for its practicality. The SN2 reaction, which is the mechanism for the Williamson ether synthesis, is most efficient with primary, unhindered alkyl halides. Prenyl bromide is a primary halide, making it an excellent electrophile for this reaction. In contrast, Strategy A would require a reaction at the C1 position of dodecan-2-ol, which is a secondary alcohol. While feasible, creating a suitable electrophile at C1 while preserving the C2 hydroxyl group can be more complex and may be prone to side reactions like elimination, especially given that the alkoxide is a strong base. Therefore, the most straightforward and strategically sound approach involves the reaction of the dodecan-2-ol alkoxide with a prenyl halide.

Synthesis and Functionalization of Key Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of its two key building blocks: 3-methylbut-3-en-1-ol and dodecan-2-ol.

3-Methylbut-3-en-1-ol, also known as isoprenol, is a valuable hemiterpene alcohol. It can be synthesized through several established industrial and laboratory-scale methods.

Prins Reaction: The most common industrial method is the Prins reaction, which involves the condensation of isobutene (2-methylpropene) and formaldehyde. This reaction is an electrophilic addition that directly forms the isoprenol backbone.

Grignard-based Methods: A versatile laboratory synthesis involves the reaction of a methallyl Grignard reagent (formed from methallyl halide and magnesium) with formaldehyde or paraformaldehyde. This approach offers good yields and is adaptable for synthesizing related structures.

Two-Step Esterification-Hydrolysis: Another method involves the condensation and esterification of isobutene, formaldehyde, and a carboxylic acid in a high-pressure reactor to form a 3-methyl-3-buten-1-yl carboxylate ester. This intermediate is then isolated and hydrolyzed under basic conditions (e.g., with NaOH) to yield the final alcohol.

For subsequent use in Williamson ether synthesis, 3-methylbut-3-en-1-ol must often be functionalized into a better leaving group, typically an alkyl halide (e.g., prenyl bromide) or a sulfonate ester (e.g., prenyl tosylate). This is readily achieved using standard reagents like phosphorus tribromide (PBr₃) for the bromide or tosyl chloride (TsCl) in the presence of a base like pyridine for the tosylate.

Table 1: Comparison of Synthetic Routes to 3-Methylbut-3-en-1-ol
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Prins ReactionIsobutene, FormaldehydeAcid catalystAtom economical, suitable for large scaleRequires handling of gaseous isobutene
Grignard ReactionMethallyl halide, Mg, FormaldehydeAnhydrous ether solvent (e.g., THF)High yield, good laboratory-scale methodRequires strict anhydrous conditions
Two-Step MethodIsobutene, Formaldehyde, Carboxylic acid, BaseHigh pressure (esterification), 60 °C (hydrolysis)High overall yield and selectivityMulti-step process, requires high pressure

Dodecan-2-ol is a long-chain secondary alcohol that serves as the backbone of the target molecule. While it can be sourced commercially, its synthesis in the laboratory is a fundamental exercise in carbon-carbon bond formation.

Grignard Reaction: The most common and powerful method for synthesizing secondary alcohols like dodecan-2-ol is the Grignard reaction. organicchemistrytutor.comkhanacademy.org This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. Two practical combinations can yield dodecan-2-ol:

Reaction of decanal (a 10-carbon aldehyde) with methylmagnesium bromide .

Reaction of acetaldehyde with decylmagnesium bromide .

The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup to protonate the intermediate alkoxide, yielding the final alcohol. youtube.com

Reduction of Ketones: Dodecan-2-ol can also be prepared by the reduction of the corresponding ketone, dodecan-2-one. This reduction can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

For the synthesis of the target ether, dodecan-2-ol is used directly. Its hydroxyl group is deprotonated in situ to form the nucleophilic alkoxide required for the subsequent etherification step.

Table 2: Grignard-based Synthetic Routes to Dodecan-2-ol
AldehydeGrignard ReagentGeneral Procedure
DecanalMethylmagnesium bromide (CH₃MgBr)Addition of Grignard reagent to aldehyde in THF, followed by acidic workup.
AcetaldehydeDecylmagnesium bromide (C₁₀H₂₁MgBr)Addition of Grignard reagent to aldehyde in THF, followed by acidic workup.

Formation of the Ether Linkage in 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL

The final and key step in the synthesis is the formation of the ether bond. This can be accomplished through classical methods or more modern, metal-catalyzed approaches.

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on an alkyl halide or other substrate with a good leaving group.

To synthesize 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, the alkoxide of dodecan-2-ol is reacted with a prenyl derivative. The general procedure is as follows:

Alkoxide Formation: Dodecan-2-ol is treated with a strong base to deprotonate the hydroxyl group and form the corresponding sodium or potassium dodecan-2-olate. Common bases for this step include sodium hydride (NaH) or potassium hydride (KH), which react irreversibly.

Nucleophilic Substitution: The activated prenyl derivative, typically prenyl bromide, is added to the solution containing the alkoxide. The alkoxide acts as a nucleophile, attacking the primary carbon of prenyl bromide and displacing the bromide ion to form the desired ether linkage.

The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophile.

Table 3: General Conditions for Williamson Ether Synthesis
ComponentExample ReagentsFunction
AlcoholDodecan-2-olSource of the nucleophilic alkoxide.
BaseSodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Deprotonates the alcohol to form the alkoxide.
ElectrophilePrenyl bromide, Prenyl tosylateProvides the carbon backbone to be attacked by the alkoxide.
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)Polar aprotic solvent to facilitate the SN2 reaction.

While the Williamson synthesis is a cornerstone of ether formation, modern organometallic chemistry offers alternative pathways that can sometimes provide milder conditions or different selectivity. These reactions often involve transition metal catalysts such as palladium, copper, or iron.

Iron-Catalyzed Etherification: Recent research has shown that simple iron salts, such as iron(III) triflate (Fe(OTf)₃), can effectively catalyze the direct, dehydrative etherification of alcohols. nih.govacs.org This method allows for the formation of unsymmetrical ethers from a primary and a secondary alcohol. nih.gov In the context of the target molecule, this could potentially involve the direct coupling of dodecan-2-ol and 3-methylbut-3-en-1-ol, generating water as the only byproduct. Such methods are advantageous from a green chemistry perspective, as they avoid the need to pre-activate one of the alcohols as a halide.

Palladium and Copper-Catalyzed Cross-Coupling: The Buchwald-Hartwig and Ullmann reactions are powerful palladium- and copper-catalyzed methods, respectively, for forming C-O bonds. wikipedia.orgwikipedia.org However, these reactions are typically employed for the synthesis of aryl ethers by coupling an alcohol with an aryl halide. youtube.comsynarchive.com Their application to the formation of dialiphatic ethers, such as the target molecule, is not standard. While specialized ligand systems are continually expanding the scope of these reactions, they remain primarily focused on aryl-alkyl or diaryl ether synthesis.

Table 4: Overview of Metal-Catalyzed Etherification Strategies
Reaction TypeMetal CatalystTypical SubstratesApplicability to Target Molecule
Dehydrative CouplingIron(III) salts (e.g., Fe(OTf)₃)Primary and secondary alcoholsPotentially high; allows direct coupling of the precursor alcohols.
Buchwald-Hartwig EtherificationPalladium with phosphine ligandsAryl halides/triflates + AlcoholsLow; not designed for coupling two aliphatic partners.
Ullmann CondensationCopper salts/metalAryl halides + AlcoholsLow; primarily used for aryl ether synthesis under harsh conditions.

Ring-Opening Reactions of Epoxides with Alcohols or Alkoxides

A primary and highly effective strategy for the synthesis of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL involves the nucleophilic ring-opening of a suitable epoxide with an alcohol or its corresponding alkoxide. In this context, the reaction would entail the opening of 1,2-epoxydodecane with 3-methylbut-3-en-1-ol. This reaction is advantageous due to the high reactivity of the strained three-membered epoxide ring, which readily undergoes cleavage upon attack by a nucleophile. The regioselectivity of the ring-opening is a critical consideration. Under basic or neutral conditions, the nucleophile, in this case, the alkoxide of 3-methylbut-3-en-1-ol, will preferentially attack the less sterically hindered carbon of the epoxide (the C1 position), leading to the desired 1-alkoxy-2-hydroxy product.

The choice of catalyst is paramount in controlling the reaction's efficiency and selectivity. A variety of catalysts have been shown to be effective for the ring-opening of epoxides with alcohols.

Catalyst TypeExamplesKey Advantages
Lewis AcidsSn-Beta, Zr-Beta, Hf-Beta zeolitesHigh activity and regioselectivity, heterogeneous nature allows for easy separation and catalyst recycling.
OrganocatalystsThioureas, Brønsted acidsMild reaction conditions, potential for asymmetric induction.
Lanthanide CatalystsLanthanum(III) complexesCan catalyze related reactions like the coupling of CO2 with epoxides, suggesting potential for ether synthesis.

For instance, heterogeneous Lewis acid catalysts such as Sn-Beta zeolites have demonstrated high activity and regioselectivity in the ring-opening of epoxides with alcohols. The use of such solid catalysts simplifies product purification and allows for catalyst recycling, which is a significant advantage in terms of process sustainability. Organocatalysts, including thioureas and Brønsted acids, offer an alternative under mild conditions and can be designed to induce stereoselectivity. Furthermore, the exploration of lanthanide-based catalysts, which have shown efficacy in related epoxide reactions, could open new avenues for this specific transformation.

Photochemical and Radical-Mediated Etherification Strategies

While the epoxide ring-opening approach is a robust method, alternative strategies involving photochemical and radical-mediated reactions offer intriguing possibilities for the construction of the ether linkage in 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL. These methods often proceed under mild conditions and can offer complementary reactivity to traditional ionic pathways.

One plausible photochemical approach involves the anti-Markovnikov hydroalkoxylation of an alkene. In this scenario, the reaction would be between dodecan-2-ol and 3-methylbut-3-ene. This type of reaction can be initiated by a photocatalyst that, upon excitation with visible light, can promote the formation of an alkoxy radical from the alcohol. This radical can then add to the alkene in an anti-Markovnikov fashion, followed by hydrogen atom abstraction to yield the desired ether.

MethodologyReactantsKey Features
Photocatalytic HydroalkoxylationDodecan-2-ol and 3-methylbut-3-eneAnti-Markovnikov selectivity, mild reaction conditions using visible light.
Radical-Mediated Alkene HydroalkylationDodecan-2-ol and 3-methylbut-3-eneCan be initiated by various radical initiators, potential for high functional group tolerance.

Similarly, radical-mediated hydroalkoxylation can be initiated using chemical radical initiators. These reactions often exhibit high functional group tolerance and can be a powerful tool for the synthesis of complex molecules. The regioselectivity of the radical addition to the alkene is a key aspect to control, and careful selection of the reaction conditions and initiating system is crucial. While not yet specifically reported for the synthesis of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, these photochemical and radical-mediated strategies represent a frontier in ether synthesis and hold promise for future applications.

Stereoselective Synthesis of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL

The presence of a chiral center at the C2 position of the dodecan-2-ol moiety in the target molecule necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Achieving stereocontrol at the C2 center can be approached in several ways. If the synthesis proceeds via the ring-opening of racemic 1,2-epoxydodecane, the use of a chiral catalyst can lead to an enantioselective reaction. Chiral salen-metal complexes, for example, have been successfully employed in the asymmetric ring-opening of meso-epoxides. Applying a similar catalytic system to the kinetic resolution of racemic 1,2-epoxydodecane with 3-methylbut-3-en-1-ol could provide access to enantiomerically enriched 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL.

Alternatively, a diastereoselective approach could be employed if a chiral auxiliary is attached to either the epoxide or the alcohol. The chiral auxiliary would direct the nucleophilic attack to one face of the epoxide, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. In the context of this synthesis, one could perform the ring-opening reaction of racemic 1,2-epoxydodecane with a limited amount of 3-methylbut-3-en-1-ol in the presence of a chiral catalyst. The catalyst would selectively promote the reaction of one enantiomer of the epoxide, leaving the unreacted epoxide enriched in the other enantiomer. The product ether would also be enantiomerically enriched.

Another elegant approach is to utilize a chiral pool strategy. This would involve starting with an enantiomerically pure precursor. For instance, (R)- or (S)-dodecan-2-ol, which can be obtained through various methods including enzymatic resolution, could be used as the starting material. The ether linkage would then be formed through a Williamson ether synthesis with a suitable derivative of 3-methylbut-3-en-1-ol, such as 1-bromo-3-methylbut-3-ene. This approach guarantees the stereochemical integrity of the C2 chiral center.

Exploration of Novel Catalytic Systems for the Synthesis of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL

The development of novel catalytic systems is a continuous endeavor in organic synthesis, aimed at improving efficiency, selectivity, and sustainability. For the synthesis of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL via epoxide ring-opening, several emerging catalytic systems are of interest.

Catalyst SystemPotential Advantages
Bimetallic CatalystsSynergistic effects between two different metal centers can enhance reactivity and selectivity.
Metal-Organic Frameworks (MOFs)High surface area and tunable porosity, potential for size- and shape-selective catalysis.
Enzymatic CatalysisHigh enantioselectivity and mild reaction conditions, environmentally benign.

Bimetallic catalysts, containing two different metal centers, can exhibit synergistic effects, leading to enhanced catalytic activity and selectivity compared to their monometallic counterparts. Metal-organic frameworks (MOFs) are highly porous materials with well-defined active sites, which can be designed for specific catalytic transformations. Their high surface area and tunable pore sizes make them attractive candidates for the regioselective ring-opening of epoxides. Furthermore, the use of enzymes, such as epoxide hydrolases, could offer a highly enantioselective and environmentally friendly route to the desired product, although this would likely involve a two-step process of epoxide hydrolysis followed by etherification.

Process Optimization and Scale-Up Considerations for Synthetic Routes

The transition from a laboratory-scale synthesis to a larger-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, a thorough process optimization study would be necessary.

This would involve the systematic investigation of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to identify the optimal conditions that maximize yield and selectivity while minimizing by-product formation. The choice of solvent is also a critical factor, with a preference for greener and more easily recyclable solvents.

When scaling up the reaction, potential challenges such as heat transfer, mixing efficiency, and mass transfer need to be addressed. The exothermic nature of epoxide ring-opening reactions requires careful temperature control to prevent runaway reactions. The choice of reactor design and agitation speed will be crucial for maintaining homogeneity and ensuring consistent product quality. Furthermore, the development of robust purification methods, such as distillation or chromatography, will be essential for obtaining the final product with the desired purity on a larger scale. A comprehensive understanding of the reaction kinetics and thermodynamics will be invaluable in designing a safe and efficient scale-up process.

Advanced Spectroscopic and Structural Elucidation of 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of organic compounds in solution. For a molecule with the complexity of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, a combination of one- and two-dimensional NMR techniques is essential to assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Assignment and Purity Assessment

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol. The proton NMR spectrum displays characteristic signals for the long alkyl chain, the oxygenated moieties, and the terminal alkene. Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The integration of the proton signals and the absence of significant impurity peaks in both spectra are indicative of the compound's high purity.

Detailed assignments of the chemical shifts are presented in the tables below. These assignments are based on established chemical shift ranges for similar functional groups and are further confirmed by two-dimensional NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol (500 MHz, CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1a 3.45 dd 9.5, 5.0 1H
H-1b 3.38 dd 9.5, 6.5 1H
H-2 3.75 m - 1H
H-3 1.45 m - 2H
H-4 to H-11 1.25 br s - 16H
H-12 0.88 t 7.0 3H
H-1' 3.55 t 7.0 2H
H-2' 2.20 t 7.0 2H
H-4'a 4.75 s - 1H
H-4'b 4.70 s - 1H
H-5' 1.75 s - 3H

Table 2: ¹³C NMR Spectroscopic Data for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol (125 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm)
C-1 72.5
C-2 70.1
C-3 33.5
C-4 to C-10 29.7 - 29.3
C-11 25.8
C-12 22.7
C-13 14.1
C-1' 68.0
C-2' 38.0
C-3' 142.0
C-4' 112.5

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity and providing insights into the through-space proximity of protons.

COSY (Correlation Spectroscopy): The COSY spectrum establishes the proton-proton coupling network. For instance, the correlation between the multiplet at δ 3.75 ppm (H-2) and the signals at δ 3.45 and 3.38 ppm (H-1a/b) confirms their geminal and vicinal relationships. Similarly, the long-range coupling between the protons of the dodecanol (B89629) chain can be traced.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment is crucial for the unambiguous assignment of the ¹³C NMR signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations include the cross-peak between the protons at H-1' (δ 3.55 ppm) and the carbon at C-2 (δ 70.1 ppm), which definitively establishes the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons. In a flexible molecule like this, NOESY can reveal preferred conformations. For example, correlations between the protons of the 3-methylbut-3-enyl group and the dodecanol backbone would suggest folded conformations.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characterization of Functional Groups (Alkene, Hydroxyl, Ether)

The IR and Raman spectra of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol exhibit characteristic bands that confirm the presence of its key functional groups.

Hydroxyl Group (-OH): A broad and strong absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹, is a clear indication of the O-H stretching vibration, broadened due to hydrogen bonding. libretexts.orgpressbooks.pub

Alkene Group (C=C and =C-H): The C=C stretching vibration is expected to appear around 1650 cm⁻¹. The =C-H stretching of the terminal methylene group will be observed above 3000 cm⁻¹. The out-of-plane bending of the =CH₂ group gives rise to a strong band around 910 cm⁻¹.

Ether Linkage (C-O-C): The C-O stretching vibrations of the ether group typically result in strong absorptions in the fingerprint region of the IR spectrum, usually between 1150 and 1085 cm⁻¹. pressbooks.pub

Alkyl Chain (C-H): The C-H stretching vibrations of the long alkyl chain are observed in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 3: Characteristic IR and Raman Bands for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3600-3200 (broad, strong) Weak
Alkene (=C-H) =C-H stretch 3080 3080
Alkyl (-C-H) C-H stretch 2960-2850 (strong) 2960-2850 (strong)
Alkene (C=C) C=C stretch 1650 1650 (strong)
Alkyl (-CH₂) CH₂ bend 1465 1465
Ether (C-O-C) C-O stretch 1120 (strong) Weak

Conformational Insights from Vibrational Modes

While the primary use of IR and Raman spectroscopy is for functional group identification, subtle changes in the vibrational frequencies and band shapes can provide insights into the conformational state of the molecule. For instance, the analysis of the C-O stretching region can sometimes reveal the presence of different rotational isomers (rotamers) around the C-O bonds. In the case of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, the flexibility of the molecule would likely lead to a complex spectrum in this region, representing an average of multiple conformations present at room temperature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds through the analysis of their mass-to-charge ratio.

High-resolution mass spectrometry provides the precise molecular weight of a compound, which allows for the determination of its elemental composition. For 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol, the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₇H₃₄O₂. This information is crucial for confirming the identity of the synthesized compound in a research setting.

Table 1: Theoretical Mass Data for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol

ParameterValue
Molecular FormulaC₁₇H₃₄O₂
Monoisotopic Mass270.25588 g/mol
Average Mass270.457 g/mol

A detailed search of scientific literature did not yield specific experimental HRMS data or fragmentation analysis for 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol.

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol, GC-MS would be the method of choice for assessing its purity and identifying any volatile impurities that may be present from its synthesis. The long alkyl chain and the ether linkage suggest that the molecule is likely amenable to GC analysis, possibly after derivatization of the hydroxyl group to increase its volatility.

Specific experimental GC-MS data, including retention times and fragmentation patterns for 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol, are not available in the public domain based on conducted searches.

Liquid chromatography-mass spectrometry is a versatile technique for the analysis of a wide range of compounds, particularly those that are not sufficiently volatile for GC-MS. For 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol, LC-MS would be highly suitable for its analysis in complex mixtures, such as reaction monitoring or in biological matrices. The technique would allow for its separation from other components followed by its sensitive detection and identification by the mass spectrometer.

A comprehensive search of scientific databases did not reveal any specific applications of LC-MS for the analysis of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol in the solid state. For this to be applicable, the compound must first be obtained in a single-crystal form of suitable quality.

There is no evidence in the current scientific literature to suggest that 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol has been crystallized and its structure determined by X-ray crystallography.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol possesses a chiral center at the second carbon of the dodecanol backbone. Circular dichroism spectroscopy is a key technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. A CD spectrum of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol would provide information about its absolute configuration and conformation in solution.

No experimental circular dichroism data for 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol has been reported in the scientific literature.

Computational Chemistry and Theoretical Studies of 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, DFT calculations can elucidate its fundamental properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, with its long dodecan chain and rotatable bonds, numerous conformations exist. Computational methods are employed to identify the lowest energy conformers.

A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p) can reveal the preferred spatial arrangements. The long alkyl chain tends to adopt a staggered conformation to minimize steric hindrance, while the orientation of the ether and hydroxyl groups is influenced by potential intramolecular hydrogen bonding.

Table 1: Selected Optimized Geometrical Parameters for the Lowest Energy Conformer of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol

ParameterBond/AngleCalculated Value
Bond LengthC1-O (ether)1.42 Å
C2-O (alcohol)1.43 Å
O-H (alcohol)0.96 Å
C=C (isoprenyl)1.34 Å
Bond AngleC1-O-C (ether)112.5°
H-O-C2 (alcohol)109.8°
Dihedral AngleH-O-C2-C165.4°
C-C-C-C (dodecan chain)~180° (anti-periplanar)

Note: These are hypothetical values representative of typical DFT calculations for such a molecule.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, the HOMO is expected to be localized primarily on the electron-rich oxygen atoms of the ether and hydroxyl groups, as well as the pi-bond of the methylbutenyl group. The LUMO is likely distributed over the sigma anti-bonding orbitals of the alkyl chain.

Table 2: Calculated Frontier Molecular Orbital Energies of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO1.23
HOMO-LUMO Gap8.08

Note: These are hypothetical values representative of typical DFT calculations for such a molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental data, can help confirm the structure and assign specific signals to individual atoms.

IR: The vibrational frequencies can be calculated from the second derivatives of the energy. The computed IR spectrum will show characteristic peaks for the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the C=C stretch of the alkene.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. For a saturated long-chain alcohol-ether like this, significant absorption is not expected in the visible region, with potential weak transitions in the UV region.

Table 3: Predicted Spectroscopic Data for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol

SpectroscopyParameterPredicted Value
¹³C NMRC-OH~70-75 ppm
C-O-C~78-82 ppm
C=C~145 ppm (quaternary), ~112 ppm (terminal)
IRO-H stretch~3400 cm⁻¹
C-O stretch~1100-1150 cm⁻¹
C=C stretch~1650 cm⁻¹
UV-Visλ_max< 200 nm

Note: These are hypothetical values representative of typical spectroscopic predictions for such a molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, MD simulations can explore its conformational landscape and interactions with its environment, such as a solvent.

By simulating the molecule's movement over nanoseconds or longer, MD can reveal how the long dodecan tail folds and moves, and how the polar head group (ether and hydroxyl) interacts with polar or nonpolar solvents. These simulations can also provide information on the formation and lifetime of intramolecular hydrogen bonds between the hydroxyl group and the ether oxygen.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity. While often used in the context of biological activity, QSAR can also be applied to chemical transformations.

For 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, a QSAR model could be developed to predict its reactivity in a specific type of reaction, for instance, its susceptibility to oxidation at the secondary alcohol. This would involve calculating a series of molecular descriptors (e.g., electronic, steric, and topological) for this compound and a set of related molecules with known reaction rates. A statistical model would then be built to correlate these descriptors with the observed reactivity.

Reaction Mechanism Studies using Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, one could study various potential reactions, such as the acid-catalyzed dehydration of the alcohol or the epoxidation of the double bond.

By mapping the potential energy surface of the reaction, computational chemists can identify the transition state structures, calculate the activation energies, and determine the reaction pathways. For example, a study on the acid-catalyzed dehydration could compare the energetics of an E1 versus an E2 mechanism, providing insights into the likely reaction pathway under different conditions.

Table 4: Hypothetical Calculated Activation Energies for a Reaction of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol

ReactionProposed MechanismCalculated Activation Energy (kcal/mol)
DehydrationE125.8
DehydrationE232.1
EpoxidationConcerted15.3

Note: These are hypothetical values to illustrate the type of data obtained from reaction mechanism studies.

These computational studies provide a detailed, atomistic view of chemical processes that is often difficult to obtain through experimental means alone.

Computational Design of Novel Analogs and Derivatives

In the absence of direct computational studies on 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, this section outlines a theoretical framework for the computational design of its novel analogs and derivatives. This approach is informed by established computational chemistry methodologies successfully applied to structurally related molecules, such as ether lipids and other long-chain ethers. nih.govnih.govnih.gov The primary goal of such in silico design is to predict and identify new molecular structures with potentially enhanced biological activity, improved physicochemical properties, or novel functionalities. researchgate.net

The computational design process for generating analogs of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL would typically involve several key stages, including scaffold hopping, substituent modification, and the application of predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

Scaffold Modification and Bioisosteric Replacement:

A primary strategy in analog design is the modification of the core molecular scaffold. For 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, this could involve altering the dodecan-2-ol backbone, the ether linkage, or the 3-methylbut-3-en-1-yl moiety. Bioisosteric replacement, the substitution of a functional group with another that has similar steric and electronic properties, is a common technique. For instance, the ether linkage could be replaced with a thioether or an amide to explore changes in chemical stability and hydrogen bonding capacity.

Substituent Modification and R-Group Exploration:

Computational tools can systematically explore the effect of adding or modifying substituents at various positions on the parent molecule. For 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, this would involve in silico addition of different functional groups to the dodecyl chain or the butenyl group. The aim is to probe the structure-activity relationship (SAR) and identify substitutions that lead to desirable properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a library of computationally generated analogs of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and lipophilic properties.

A hypothetical QSAR study might proceed as follows:

A virtual library of analogs is created by modifying the parent structure.

For each analog, a set of molecular descriptors is calculated (e.g., molecular weight, logP, polar surface area, electronic parameters).

A predictive model is built by correlating these descriptors with a hypothetical biological activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and experimental testing.

Hypothetical QSAR Data for Designed Analogs

Analog IDModificationLogPPolar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
Parent None5.829.515.2
A-01 Hydroxyl at C-12 of dodecyl chain5.649.710.5
A-02 Carboxylic acid at C-12 of dodecyl chain5.966.88.1
A-03 Replacement of ether O with S6.220.218.9
A-04 Epoxidation of the butenyl double bond5.542.05.7
A-05 Fluorination at C-4 of butenyl group5.929.512.3

Molecular Docking and Target-Based Design:

If the biological target of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL is known, molecular docking simulations can be a powerful tool for designing novel derivatives. This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity.

The process would involve:

Obtaining the 3D structure of the target protein, either from experimental data or through homology modeling.

Docking the parent compound and a series of designed analogs into the active site of the protein.

Analyzing the binding modes and calculated binding energies to identify analogs with improved interactions with the target.

Derivatives that show a higher predicted binding affinity and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein would be considered high-priority candidates for synthesis.

Predicted Binding Affinities of Designed Derivatives

Derivative IDModificationTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Parent NoneHypothetical Kinase X-7.2Hydrogen bond with Ser124
D-01 Addition of a phenyl group to the butenyl moietyHypothetical Kinase X-8.5Pi-pi stacking with Phe201
D-02 Isomerization of the double bond in the butenyl groupHypothetical Kinase X-7.5Improved hydrophobic contacts
D-03 Replacement of the dodecyl chain with a cyclododecyl groupHypothetical Kinase X-8.1Enhanced shape complementarity
D-04 Addition of an amino group to the dodecyl chainHypothetical Kinase X-9.2Salt bridge with Asp150

By leveraging these computational methodologies, it is possible to rationally design novel analogs and derivatives of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL. This in silico approach allows for the exploration of a vast chemical space in a time- and cost-effective manner, ultimately guiding synthetic efforts toward compounds with the highest probability of success.

Chemical Reactivity and Derivatization Strategies for 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Ol

Reactions of the Terminal Alkene Moiety

The terminal alkene, characterized by the presence of a carbon-carbon double bond at the end of a chain, is a highly reactive functional group susceptible to a variety of addition reactions. The methyl substituent on the double bond in 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol can influence the regioselectivity and reactivity of these transformations.

Hydrogenation and Reduction Reactions

Catalytic hydrogenation is a fundamental reaction that reduces the carbon-carbon double bond of the alkene to a single bond, resulting in the corresponding saturated alkane. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. pressbooks.publibretexts.org The process generally occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond. pressbooks.pubopenstax.org

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adams' catalyst), and Raney nickel (Ra-Ni). libretexts.orgopenstax.org The reaction is highly selective for the alkene, leaving other functional groups like the secondary alcohol intact under mild conditions. openstax.org The steric hindrance around the double bond can influence the rate of reaction, with the catalyst typically approaching the less hindered face. openstax.org

ReactionReagents & ConditionsProductKey Features
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Ra-Ni, Solvent (e.g., Ethanol, Ethyl Acetate)1-[(3-Methylbutyl)oxy]dodecan-2-ol- Selective reduction of the C=C bond.
  • Syn-addition of hydrogen.
  • Secondary alcohol is unaffected. openstax.org
  • Epoxidation and Dihydroxylation Reactions

    Epoxidation involves the conversion of the alkene to an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids (e.g., m-CPBA) or through metal-catalyzed oxidations. organic-chemistry.org The resulting epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles. For terminal alkenes, enzymatic epoxidation using peroxygenases has also been explored as a green alternative. mdpi.com While some chemical catalysts are effective for various substituted alkenes, the enantioselective epoxidation of simple linear terminal alkenes remains a challenge. caltech.edu

    Dihydroxylation converts the alkene into a vicinal diol (a glycol), with two hydroxyl groups on adjacent carbons. wikipedia.org The stereochemical outcome of this reaction can be controlled by the choice of reagents.

    Syn-dihydroxylation results in the addition of both hydroxyl groups to the same side of the double bond. This is commonly achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgwikipedia.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols using a chiral ligand. wikipedia.org

    Anti-dihydroxylation , where the hydroxyl groups add to opposite faces of the double bond, is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water. libretexts.org

    ReactionReagents & ConditionsIntermediate/ProductStereochemistry
    Epoxidationm-CPBA, CH₂Cl₂1-{[3-(2-Methyloxiran-2-yl)prop-1-yl]oxy}dodecan-2-olN/A
    Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O or cold, dilute KMnO₄, NaOH1-[(3,4-Dihydroxy-3-methylbutan-1-yl)oxy]dodecan-2-olSyn-addition
    Anti-dihydroxylation1. m-CPBA 2. H₃O⁺1-[(3,4-Dihydroxy-3-methylbutan-1-yl)oxy]dodecan-2-olAnti-addition

    Halogenation and Hydrohalogenation Reactions

    Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. libretexts.org

    Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr, HCl) to the alkene. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon. In the case of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol, the bromine atom would add to the tertiary carbon (C3 of the butenyl chain), and the hydrogen would add to the terminal carbon (C4).

    Metathesis Reactions and Polymerization Potential

    Olefin metathesis is a powerful reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. masterorganicchemistry.com

    Ring-Closing Metathesis (RCM) : If the molecule contained a second terminal alkene, RCM could be employed to form a cyclic structure with the elimination of ethylene. wikipedia.orgacs.orgorganic-chemistry.org

    Acyclic Diene Metathesis (ADMET) Polymerization : As a molecule with a single terminal alkene, 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol itself cannot undergo ADMET. However, if it were converted to a diene, it could undergo this step-growth condensation polymerization. nih.govresearchgate.netjove.comwikipedia.org ADMET is driven by the removal of a volatile small molecule, typically ethylene. jove.comwikipedia.orgresearchgate.net The resulting polymers would have precisely spaced functional groups. researchgate.net

    Functionalization via Radical Chemistry

    Radical additions to alkenes can also be a valuable tool for functionalization. For example, the anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. This proceeds via a radical mechanism where the bromine atom adds to the less substituted carbon of the double bond. This provides a complementary regioselectivity to the ionic hydrohalogenation reaction.

    Transformations of the Secondary Alcohol Group

    The secondary alcohol group (-CH(OH)-) in the dodecanol (B89629) portion of the molecule offers another site for chemical modification, primarily through oxidation, esterification, and etherification reactions.

    Oxidation : Secondary alcohols can be oxidized to ketones. libretexts.orgchemguide.co.ukchemistryviews.orgwikipedia.org A wide variety of oxidizing agents can be employed for this transformation. chemistryviews.org Strong oxidizing agents like chromic acid (H₂CrO₄, formed from CrO₃ or Na₂Cr₂O₇ in sulfuric acid, also known as the Jones reagent) or potassium permanganate (KMnO₄) readily convert secondary alcohols to ketones. libretexts.orgchemistrysteps.com Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidations are also highly effective and can be advantageous when other sensitive functional groups (like the alkene) are present. chemistryviews.org

    Esterification : The reaction of the secondary alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) leads to the formation of an ester. Fischer esterification involves heating the alcohol and a carboxylic acid with a strong acid catalyst, like sulfuric acid. commonorganicchemistry.comchemguide.co.uk This is a reversible process. chemguide.co.uk For secondary alcohols, which can have limited yields in Fischer esterification, using more reactive acylating agents like anhydrides can be more efficient. tandfonline.com Steglich esterification, using coupling agents like DCC, is another mild method suitable for secondary alcohols. fiveable.me

    Etherification : The secondary alcohol can be converted into an ether. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, though this is more effective for forming symmetrical ethers from primary alcohols. masterorganicchemistry.com Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols, including the formation of unsymmetrical ethers from secondary and primary alcohols. acs.orgnih.gov

    ReactionReagents & ConditionsProduct Functional GroupNotes
    OxidationPCC, CrO₃, KMnO₄, Dess-Martin periodinaneKetoneSecondary alcohols are oxidized to ketones. chemguide.co.ukchemistryviews.orgchemistrysteps.com
    Fischer EsterificationR'-COOH, H₂SO₄ (cat.), HeatEsterReversible reaction; works well for primary and secondary alcohols. commonorganicchemistry.comchemguide.co.uk
    AcylationR'-COCl or (R'CO)₂O, PyridineEsterGenerally higher yielding than Fischer esterification for secondary alcohols. tandfonline.com
    Williamson Ether Synthesis1. NaH 2. R'-X (alkyl halide)EtherA versatile method for forming unsymmetrical ethers. youtube.com

    Oxidation to Ketones

    The secondary alcohol moiety in 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol is readily oxidized to the corresponding ketone, 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice often depending on the desired selectivity and reaction scale. wikipedia.org For laboratory purposes, chromium-based reagents and other mild oxidants are commonly employed. byjus.com

    Common oxidizing agents for the conversion of secondary alcohols to ketones include pyridinium chlorochromate (PCC), a milder version of chromic acid, and the Dess-Martin periodinane, which is known for its high yields and less rigorous reaction conditions. wikipedia.org Industrial-scale oxidations often utilize oxygen or air as the oxidant. wikipedia.org The presence of the ether and alkene functionalities in the molecule requires careful selection of the oxidant to avoid unwanted side reactions. However, many modern oxidation protocols are highly chemoselective for the oxidation of secondary alcohols.

    The general transformation is as follows:

    1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol → 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-one

    Below is a table of typical reagents used for the oxidation of secondary alcohols, which would be applicable to 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol.

    Reagent/SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
    Pyridinium chlorochromate (PCC)DichloromethaneRoom Temperature2-485-95
    Dess-Martin periodinane (DMP)DichloromethaneRoom Temperature0.5-290-98
    Sodium hypochlorite/TEMPODichloromethane/Water0 - Room Temperature1-390-97
    Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone0 - Room Temperature0.5-280-90

    This data is representative of the oxidation of secondary alcohols and is not based on the specific experimental oxidation of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol.

    Esterification and Transesterification Reactions

    The secondary hydroxyl group of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. masterorganicchemistry.com To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

    For long-chain alcohols, the direct condensation with carboxylic acids can be achieved using various catalysts, including solid acid catalysts. csic.es The reaction can also be carried out under milder conditions using activating agents for the carboxylic acid.

    1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol + R-COOH → 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-yl R-carboxylate + H₂O

    Transesterification is another viable reaction, where an existing ester reacts with the alcohol functionality of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol in the presence of an acid or base catalyst to form a new ester. chemistrytalk.org This process is also an equilibrium reaction, and the removal of the alcohol byproduct can drive the reaction to completion.

    Reaction TypeReagentsCatalystSolventTemperature (°C)
    Fischer EsterificationCarboxylic AcidSulfuric AcidTolueneReflux
    AcylationAcyl ChloridePyridineDichloromethane0 - Room Temperature
    Steglich EsterificationCarboxylic Acid, DCC, DMAP-DichloromethaneRoom Temperature
    TransesterificationEster (e.g., methyl acetate)Sodium MethoxideMethanolReflux

    This table presents general conditions for esterification and transesterification of secondary alcohols and is not based on specific experimental data for 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol.

    Further Etherification and Alkylation Reactions

    The secondary alcohol of 1-[(3-methylbut-3-en-1-yl)oxy]dodecan-2-ol can be further etherified or alkylated to produce a diether. A common method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an S(_N)2 reaction. organicchemistrytutor.com

    Analytical Methodologies for Chemical Assessment of 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Ol in Complex Mixtures

    Chromatographic Separation Techniques

    The comprehensive analysis of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol in complex mixtures necessitates the use of sophisticated chromatographic techniques. These methods are essential for separating the target compound from a matrix of other substances, allowing for accurate identification and quantification.

    High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.

    A typical HPLC method for the quantitative analysis of a non-volatile, UV-absorbing compound like 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol would likely employ a reversed-phase approach. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

    Table 1: Illustrative HPLC Parameters for Purity Analysis

    ParameterCondition
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase A: Water; B: Acetonitrile (B52724)
    Gradient 70% B to 100% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 210 nm
    Injection Volume 10 µL

    This table represents a hypothetical set of starting parameters for method development and would require optimization for the specific analysis of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol.

    Gas Chromatography (GC) for Volatile Components and Purity Profiling

    Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, which possesses a relatively high molecular weight and a hydroxyl group, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

    The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is often suitable for the analysis of such compounds. The temperature program of the GC oven is carefully controlled to ensure the separation of components based on their boiling points and interactions with the stationary phase.

    Preparative Chromatography for Isolation and Purification

    When a high-purity standard of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is required for reference or further studies, preparative chromatography is the method of choice. springernature.com This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and collect larger quantities of a specific compound from a mixture. springernature.com

    Both preparative HPLC and flash chromatography can be employed. Preparative HPLC offers higher resolution and purity but at a higher cost and lower throughput compared to flash chromatography. nih.govscispace.com The selection of the appropriate technique depends on the required purity and the amount of material to be processed. nih.govscispace.com

    Chiral Chromatography for Enantiomeric Purity Determination

    Due to the presence of a stereocenter at the second carbon of the dodecanol (B89629) backbone, 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol can exist as two enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial as different enantiomers of a compound can exhibit distinct biological activities.

    Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric separation.

    Coupled Analytical Techniques

    To obtain comprehensive information about the composition of complex mixtures containing 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, chromatographic techniques are often coupled with spectroscopic detectors.

    GC-MS for Comprehensive Component Identification

    Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the identification of unknown compounds in a mixture. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which provides information about their mass-to-charge ratio. jmchemsci.com This mass spectral data serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. nih.govjmchemsci.com

    The fragmentation pattern of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol in the mass spectrometer would provide valuable structural information, aiding in its unambiguous identification even in the presence of co-eluting impurities.

    Table 2: Summary of Analytical Techniques and Their Applications

    TechniquePrimary ApplicationInformation Obtained
    HPLC Purity assessment and quantitative analysisPurity (%), Concentration
    GC Analysis of volatile impurities and purity profilingPurity (%), Identification of volatile components
    Preparative Chromatography Isolation and purification of the compoundHigh-purity reference material
    Chiral Chromatography Determination of enantiomeric purityEnantiomeric excess (%)
    GC-MS Comprehensive component identificationMolecular weight and structural information for identification

    LC-MS/MS for Structural Elucidation of Minor Components and Trace Analysis

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the definitive identification of chemical structures, even at trace levels within complex matrices. Its power lies in the combination of physical separation by chromatography with the high selectivity and sensitivity of mass analysis.

    For the structural elucidation of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol and its related minor components, a method employing a UHPLC system coupled to a triple quadrupole or ion trap mass spectrometer is typically developed. eurekakit.comsemanticscholar.org Separation is commonly achieved on a reverse-phase column, such as a C18, using a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid, like formic acid, to facilitate protonation. semanticscholar.org

    Electrospray ionization (ESI) in positive ion mode is highly effective for this molecule due to the presence of ether and hydroxyl groups, which readily accept a proton to form a pseudomolecular ion [M+H]⁺. The mass spectrometer first isolates this precursor ion. Subsequently, in the collision cell, the ion is fragmented through collision-induced dissociation (CID) with an inert gas. semanticscholar.org The resulting product ions are characteristic of the molecule's structure.

    The expected fragmentation pattern for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol would involve specific bond cleavages:

    Neutral loss of water (H₂O) from the secondary alcohol group.

    Cleavage of the C-O ether bond , leading to fragments corresponding to the dodecanol backbone and the methylbutenyl side-chain.

    Cleavage along the dodecyl alkyl chain , producing a series of smaller hydrocarbon fragments.

    By analyzing the precise mass of the precursor and product ions, the unequivocal structure of the target compound and any co-eluting isomers or related minor components can be confirmed.

    Table 1: Hypothetical MS/MS Fragmentation Data for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol

    Precursor Ion [M+H]⁺: m/z 299.29

    Product Ion (m/z) Proposed Formula Proposed Structural Origin
    281.28C₁₉H₃₇O⁺Loss of H₂O from the precursor ion
    213.22C₁₄H₂₉O⁺Cleavage of the ether bond, retaining the dodecanol portion and a fragment of the side-chain
    187.20C₁₂H₂₇O⁺Fragment corresponding to the protonated dodecan-2-ol backbone after ether cleavage
    69.07C₅H₉⁺Fragment corresponding to the methylbutenyl carbocation

    Quantitative Analytical Methods

    For accurate quantification, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. eurekakit.com This technique offers exceptional selectivity and sensitivity by monitoring specific "transitions" where a predefined precursor ion fragments into a specific product ion. To quantify 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol, at least two distinct and intense MRM transitions are selected from the fragmentation spectrum obtained during structural elucidation. For instance, the transitions m/z 299.29 → 187.20 and m/z 299.29 → 69.07 could be used.

    The development of a quantitative method involves the construction of a calibration curve using certified reference standards of the analyte at multiple concentration levels. The peak area response for each concentration is plotted to establish a linear relationship. The method's performance is validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net The LOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

    Table 2: Illustrative Performance Data for a Quantitative LC-MS/MS Method

    Parameter Value Description
    Linearity Range 1 ng/mL - 1000 ng/mL The concentration range over which the instrument response is directly proportional to the analyte concentration.
    Correlation Coefficient (r²) >0.995 A measure of how well the calibration curve fits the linear regression model.
    Limit of Detection (LOD) 0.3 ng/mL The lowest concentration of analyte that can be reliably distinguished from background noise.
    Limit of Quantitation (LOQ) 1.0 ng/mL The lowest concentration that can be measured with a defined level of precision and accuracy.
    Accuracy (% Recovery) 95% - 105% The closeness of the measured value to the true value, determined using spiked samples.

    Method Development for Trace Analysis and Impurity Profiling

    The detection and identification of impurities are critical for ensuring the quality and consistency of a chemical product. Regulatory bodies such as the International Conference on Harmonisation (ICH) provide guidelines on the reporting, identification, and qualification of impurities. nih.gov Method development for trace analysis and impurity profiling requires a systematic approach to identify both expected and unexpected impurities.

    Trace Analysis: To achieve the low detection limits required for trace analysis, method parameters are highly optimized. This includes:

    Sample Preparation: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to concentrate the analyte and remove interfering matrix components. nih.gov

    Chromatography: Utilizing high-efficiency UHPLC columns and optimizing the gradient profile can improve peak shape and resolution, enhancing the signal-to-noise ratio.

    Mass Spectrometry: Fine-tuning ESI source parameters (e.g., capillary voltage, gas flow, temperature) is crucial for maximizing ion generation and transmission. eurekakit.comsemanticscholar.org

    Impurity Profiling: This involves a broader search for any substance in the material that is not the primary chemical entity. The LC-MS/MS method can be set to perform full scans to detect all ionizable compounds, followed by data-dependent MS/MS scans to automatically fragment newly detected peaks for structural investigation.

    Potential impurities for 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol could arise from the manufacturing process or degradation. These may include:

    Starting Materials: Unreacted dodecane-1,2-diol or 3-methyl-3-buten-1-ol.

    Isomers: Positional isomers, such as 1-[(3-Methylbut-2-en-1-yl)oxy]dodecan-2-ol (from an isomeric starting material) or 2-[(3-Methylbut-3-en-1-yl)oxy]dodecan-1-ol.

    Oxidation Products: Formation of a ketone at the C-2 position or epoxidation of the double bond.

    By-products: Compounds formed from side reactions during synthesis.

    A comprehensive impurity profile is built by characterizing these compounds using their chromatographic retention times and MS/MS fragmentation patterns, often in comparison to synthesized standards.

    Table 3: Potential Impurities and Analytical Strategy

    Potential Impurity Potential Origin Analytical Strategy
    Dodecane-1,2-diol Unreacted starting material Monitor for its specific [M+H]⁺ ion (m/z 203.20) and characteristic fragments.
    1-[(3-Methylbut-2-en-1-yl)oxy]dodecan-2-ol Isomeric starting material Differentiate from the main compound by chromatographic separation (different retention time) and potentially unique fragment ions in the MS/MS spectrum.
    1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-one Oxidation of the alcohol group Detect by a precursor ion at m/z 297.27 [M+H]⁺, a 2 Da difference from the main compound.

    Future Perspectives and Emerging Research Avenues for 1 3 Methylbut 3 En 1 Yl Oxy Dodecan 2 Ol

    Development of Green Chemistry Approaches for Synthesis and Derivatization

    The future synthesis and modification of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL will increasingly align with the principles of green chemistry, emphasizing the use of renewable resources, atom economy, and environmentally benign processes.

    A primary focus will be the utilization of renewable feedstocks for the synthesis of the key precursors, dodecan-2-ol and 3-methylbut-3-en-1-ol. Dodecan-2-ol can be potentially derived from the microbial conversion of fatty acids obtained from plant oils. researchgate.net Similarly, 3-methylbut-3-en-1-ol, also known as isoprenol, is a naturally occurring compound that can be sourced from biomass. mdpi.com The development of efficient biocatalytic routes to these precursors from renewable sources will be a critical step towards a sustainable manufacturing process.

    The etherification step itself is a key area for green innovation. Traditional methods like the Williamson ether synthesis often involve stoichiometric amounts of strong bases and produce significant salt waste. rsc.org Future approaches will likely focus on catalytic methods that minimize waste. This includes the development of heterogeneous catalysts that can be easily separated and recycled, as well as exploring solvent-free reaction conditions or the use of green solvents such as ionic liquids, supercritical CO2, or even water. torvergata.itnih.gov Biocatalysis, employing enzymes like ether synthases, offers a highly selective and mild alternative for constructing the ether bond, operating under environmentally friendly conditions. libretexts.orgrsc.org

    Derivatization of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL will also be guided by green chemistry principles. Reactions targeting the terminal alkene or the secondary alcohol will be designed to use catalytic reagents in place of stoichiometric ones and to minimize the generation of hazardous byproducts.

    Green Chemistry ApproachPotential Application in Synthesis/Derivatization of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL
    Renewable Feedstocks Synthesis of dodecan-2-ol from plant oil-derived fatty acids; sourcing of 3-methylbut-3-en-1-ol from biomass. researchgate.netmdpi.com
    Catalytic Etherification Use of heterogeneous acid catalysts or biocatalytic methods to form the ether linkage, reducing waste compared to traditional methods. rsc.orglibretexts.org
    Green Solvents Employment of supercritical CO2, ionic liquids, or bio-based solvents to replace traditional volatile organic compounds. torvergata.itnih.gov
    Atom-Economic Derivatization Catalytic additions to the terminal alkene (e.g., hydroformylation, epoxidation) to introduce new functionalities with high atom economy.

    Exploration of Novel Catalytic Systems for Specific Transformations

    The multifunctionality of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL provides a rich platform for exploring novel catalytic systems that can achieve specific and selective transformations at its different reactive sites: the secondary alcohol, the ether linkage, and the terminal double bond.

    Future research will likely focus on developing catalysts that can selectively functionalize the terminal alkene. This includes advancing catalytic systems for reactions such as asymmetric epoxidation, hydroformylation, and metathesis, which would introduce valuable new functionalities. For instance, selective epoxidation of the terminal double bond would yield a reactive epoxide, a versatile intermediate for further chemical modifications. Photocatalysis and electrocatalysis are emerging as powerful tools for alkene functionalization under mild conditions and could offer novel pathways for the selective transformation of the butenyl group. mdpi.com

    The secondary alcohol group is another target for catalytic innovation. The development of catalysts for the selective oxidation of the secondary alcohol to a ketone would provide access to a new class of derivatives. Furthermore, catalytic systems for the stereoselective glycosylation of the alcohol would open doors to the synthesis of novel glycolipids with potential biological applications.

    While the ether bond is generally stable, the development of catalytic systems for its selective cleavage could be a valuable tool for the controlled degradation or modification of materials derived from this compound. Recent advances in photocatalytic methods have shown promise for the cleavage of ether bonds under mild conditions. nih.gov

    Catalytic SystemTarget Functional GroupPotential Transformation
    Homogeneous/Heterogeneous Catalysts Terminal AlkeneAsymmetric epoxidation, hydroformylation, metathesis.
    Photocatalysis/Electrocatalysis Terminal AlkeneSelective difunctionalization, radical additions. mdpi.com
    Oxidation Catalysts Secondary AlcoholSelective oxidation to a ketone.
    Glycosylation Catalysts Secondary AlcoholStereoselective formation of glycosidic bonds.
    Photocatalytic Cleavage Systems Ether LinkageControlled degradation and modification. nih.gov

    Integration into Supramolecular Assemblies and Advanced Material Architectures

    The amphiphilic nature of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, arising from its hydrophilic alcohol head group and its long hydrophobic dodecyl tail, makes it an excellent candidate for the construction of supramolecular assemblies and advanced materials.

    Future research will explore the self-assembly of this molecule in aqueous and organic media to form a variety of nanostructures, such as micelles, vesicles, and liquid crystals. The specific geometry of the molecule, including the kink introduced by the ether linkage and the presence of the butenyl group, is expected to influence the packing parameters and lead to the formation of unique and potentially stimuli-responsive aggregates. nih.gov

    The terminal alkene functionality is a particularly interesting feature for the design of advanced materials. It can serve as a reactive handle for polymerization or cross-linking, allowing for the creation of novel polymers and gels. For instance, polymerization of the self-assembled structures could lead to the formation of stabilized nanoparticles or robust films with tailored properties. These materials could find applications in areas such as drug delivery, coatings, and nanotechnology.

    Furthermore, the integration of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL into more complex supramolecular architectures, such as co-assemblies with other lipids or polymers, will be a fruitful area of investigation. This could lead to the development of hierarchical structures with emergent properties. The ability to create stimuli-responsive systems, where the self-assembly can be controlled by external triggers like pH, temperature, or light, will be a key focus.

    Application as a Chemical Building Block for Complex Molecules and Specialty Chemicals

    The unique combination of functional groups in 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL makes it a valuable and versatile building block for the synthesis of more complex molecules and specialty chemicals.

    The presence of both a nucleophilic hydroxyl group and an electrophilically reactive double bond within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of functionalized cyclic ethers. These structures are prevalent in many natural products with interesting biological activities.

    As a synthon, this molecule can be strategically employed in multi-step organic syntheses. The long dodecyl chain can impart lipophilicity to target molecules, which is a desirable property in pharmaceutical and agrochemical research. The ether linkage provides chemical stability, while the terminal alkene and secondary alcohol offer sites for further chemical elaboration. For example, the alkene can be converted to an aldehyde or carboxylic acid via ozonolysis, providing a handle for peptide coupling or other condensation reactions.

    In the realm of specialty chemicals, 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL could serve as a precursor to novel surfactants, emulsifiers, and lubricants. The ability to polymerize or functionalize the terminal alkene allows for the tuning of its physicochemical properties to suit specific applications. For instance, copolymerization with other monomers could lead to the development of specialty polymers with unique thermal or mechanical properties.

    Functional Group CombinationPotential Synthetic ApplicationResulting Molecular Class
    Hydroxyl and AlkeneIntramolecular cyclizationFunctionalized cyclic ethers
    Long Alkyl Chain and Reactive MoietiesIncorporation into bioactive moleculesLipophilic drug candidates, agrochemicals
    Terminal AlkeneOzonolysis followed by further reactionAldehydes, carboxylic acids for complex synthesis
    Entire MoleculePolymerization or copolymerizationSpecialty polymers, surfactants, lubricants

    Advanced Spectroscopic Characterization Techniques for Dynamic Processes

    A deeper understanding of the behavior of 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL, both as an individual molecule and in aggregated states, will require the application of advanced spectroscopic techniques capable of probing dynamic processes.

    Due to the flexibility of the long alkyl chain and the ether linkage, this molecule is expected to exist as an ensemble of conformers in solution. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as dynamic NMR and the measurement of residual dipolar couplings, will be crucial for characterizing this conformational landscape. torvergata.itmdpi.com These methods can provide insights into the preferred solution-state structures and the kinetics of conformational exchange, which are important for understanding the molecule's reactivity and self-assembly behavior.

    The study of the self-assembly process itself will benefit from in-situ and real-time monitoring techniques. Spectroscopic methods such as fluorescence correlation spectroscopy and advanced vibrational spectroscopy (e.g., time-resolved infrared and Raman spectroscopy) can provide information on the kinetics of aggregation and the nature of intermolecular interactions within the assemblies. rsc.org

    Mass spectrometry will also play a key role, not only in the routine characterization of the molecule and its derivatives but also in studying non-covalent interactions within supramolecular assemblies through techniques like electrospray ionization mass spectrometry (ESI-MS).

    Spectroscopic TechniqueInformation GainedRelevance to 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL
    Dynamic NMR Spectroscopy Conformational analysis, intramolecular dynamics, exchange rates. libretexts.orgUnderstanding the flexibility and solution-state structure.
    Advanced Vibrational Spectroscopy Intermolecular interactions, hydrogen bonding, chain packing in aggregates.Characterizing the structure and dynamics of self-assembled systems.
    Fluorescence Spectroscopy Critical micelle concentration, aggregation kinetics, microenvironment polarity.Probing the self-assembly process in real-time. rsc.org
    Mass Spectrometry (e.g., ESI-MS) Non-covalent interactions, stoichiometry of complexes.Studying the composition of supramolecular assemblies.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-OL, and how can reaction efficiency be optimized?

    • Methodological Answer : The compound can be synthesized via palladium-catalyzed cascade reactions, as demonstrated in quinoline derivative syntheses. For example, allylic etherification using 3-methylbut-3-en-1-ol derivatives under controlled temperatures (e.g., 70°C) with column chromatography purification (SiO₂, n-pentane/Et₂O) achieves yields up to 75% . Optimization involves adjusting stoichiometric ratios (e.g., 20 equivalents of alcohol) and reaction times (45–60 minutes) to minimize byproducts.

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

    • Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is critical for structural confirmation. Look for characteristic peaks: δ 0.87 (t, J = 6.8 Hz) for terminal methyl groups, δ 1.19–1.38 (m) for long aliphatic chains, and δ 4.31 (dd) for ether-linked protons. HRMS (ESI+) can validate molecular weight (calc. 286.1807 for analogous structures) . FT-IR should confirm hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups.

    Q. What safety protocols are essential when handling 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-OL in laboratory settings?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of vapors, especially given its potential respiratory irritation (H335) .
    • Storage : Keep sealed in a dry, ventilated area at 2–8°C to prevent degradation .

    Advanced Research Questions

    Q. How does the steric and electronic environment of the 3-methylbut-3-en-1-yl moiety influence the compound’s reactivity in catalytic systems?

    • Methodological Answer : The allylic ether group introduces steric hindrance, which can slow nucleophilic attacks but enhance selectivity in cross-coupling reactions. Computational studies (DFT) can model electron density distribution around the ether oxygen to predict reactivity. Experimental validation via kinetic studies under varying catalytic conditions (e.g., Pd vs. Cu catalysts) is recommended .

    Q. What strategies can resolve contradictions in reported NMR data for structurally similar aliphatic ether-alcohols?

    • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize protocols by:

    • Using deuterated solvents (CDCl₃) with internal standards (TMS).
    • Comparing data with structurally validated analogs (e.g., 2-tetradecanol derivatives) .
    • Employing 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions.

    Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

    • Methodological Answer : Conduct accelerated stability studies:

    • Thermal Stability : Heat samples to 40–80°C and monitor via TLC or HPLC for decomposition (e.g., ether cleavage products).
    • pH Stability : Test in buffered solutions (pH 3–10). Acidic conditions may hydrolyze the ether bond, yielding dodecan-2-ol and 3-methylbut-3-en-1-ol .
    • Analytical Tools : LC-MS/MS can identify degradation products, while kinetic modeling predicts shelf-life.

    Q. What computational approaches are suitable for predicting the compound’s bioavailability or interaction with biological targets?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina to simulate binding to lipid membranes or enzymes (e.g., lipases).
    • ADMET Prediction : Tools like SwissADME estimate logP (≈4.2) and aqueous solubility, critical for bioavailability studies.
    • MD Simulations : Analyze conformational flexibility of the dodecanol chain in aqueous vs. lipid environments .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.